
2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N2O2.ClH/c8-7-5-6(1-2-9-7)11-4-3-10;/h1-2,5,10H,3-4H2,(H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule . The compound has an InChI code of 1S/C7H10N2O2.ClH/c8-7-5-6(1-2-9-7)11-4-3-10;/h1-2,5,10H,3-4H2,(H2,8,9);1H .
Aplicaciones Científicas De Investigación
Photodimerization in Aqueous Solution
2-aminopyridine hydrochloride, structurally similar to 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride, has been studied for its complex formation and photodimerization reactions. Specifically, when in a 2:1 guest-host complex with cucurbit[7]uril (CB[7]), 2-aminopyridine hydrochloride undergoes a stereoselective [4+4] photodimerization reaction in aqueous solution. This reaction exclusively yields the anti-trans isomer of 4,8-diamino-3,7-diazatricyclo[4.2.2.2(2,5)]dodeca-3,7,9,11-tetraene, and the photodimer product's encapsulation in the CB[7] cavity stabilizes it against rearomatization to the 2-aminopyridine monomer at room temperature (Wang, Yuan, & Macartney, 2006).
Crystal Structure and Interactions
The crystal structure of compounds related to 2-aminopyridine hydrochloride has been extensively studied. For instance, the crystal structure of fluroxypyr (a pyridine herbicide) demonstrates N—H⋯O, O—H⋯O, N—H⋯F hydrogen bonds, and weak π–π interactions, forming a three-dimensional network within the chains of molecules (Park, Choi, Kwon, & Kim, 2016).
Ligand Components in Metal Complexes
4-carboxy-1,8-naphthyrid-2-yl moiety, derived from 2-aminopyridine, is notable for promoting lower energy electronic absorption in its metal complexes and providing a tether for anchoring the ligand to a semiconductor surface. The synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester can be obtained from 2-aminopyridine, and Pfitzinger-type condensation of this molecule with a 2-acetylazaaromatic species directly provides bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety (Zong, Zhou, & Thummel, 2008).
Safety and Hazards
The safety information for 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for the study of 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride and similar compounds could involve the synthesis of novel heterocyclic compounds with potential biological activities . These compounds could be evaluated for their anti-fibrotic activities among other potential uses .
Propiedades
IUPAC Name |
2-(2-aminopyridin-4-yl)oxyethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-7-5-6(1-2-9-7)11-4-3-10;/h1-2,5,10H,3-4H2,(H2,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJJXLSBAPYEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCCO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,3-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2361035.png)
![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)
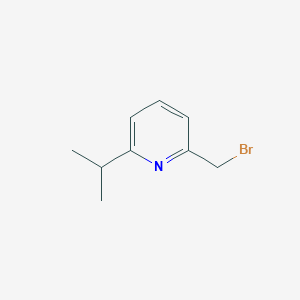
![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)
![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)
![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2361048.png)
![(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2361049.png)
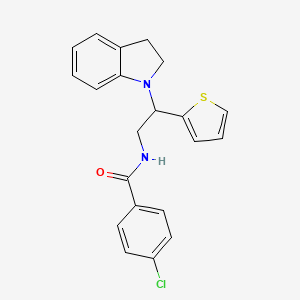
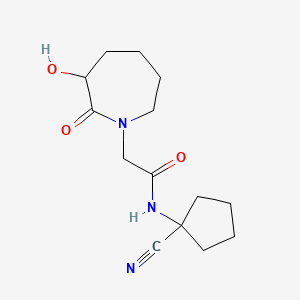
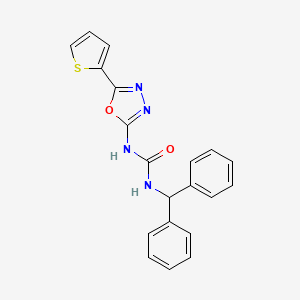
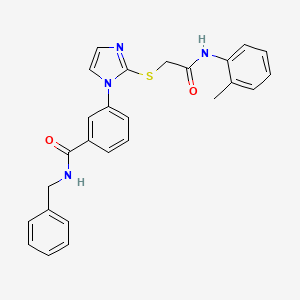
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/no-structure.png)
